2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives
Properties
IUPAC Name |
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)13-7-4-8-14(9-13)23-16(26)11-27-17-22-10-15(24-25-17)12-5-2-1-3-6-12/h1-10H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWGZAHFVKXOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with aniline derivatives under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via nucleophilic aromatic substitution reactions, where a phenyl-substituted nucleophile reacts with the triazine ring.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, where a thiol reacts with the triazine ring.
Formation of the Acetamide Moiety: The acetamide moiety can be synthesized by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced triazine derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents due to its unique chemical structure.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazine ring and the phenyl and trifluoromethyl groups may contribute to its binding affinity and specificity towards certain enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- **2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- **2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the trifluoromethyl group at the 3-position of the phenyl ring may influence its reactivity, stability, and interactions with molecular targets.
Biological Activity
The compound 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 400.5 g/mol. The compound features a triazine ring and a trifluoromethyl group, both known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | This compound |
| LogP | 4.183 |
| Polar Surface Area | 60.93 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the triazine ring allows for hydrogen bonding with enzymes and receptors, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, including MRSA. The trifluoromethyl group is particularly noted for improving the pharmacodynamics of these compounds .
- Anticonvulsant Activity : Research has shown that derivatives containing similar triazine structures can exhibit anticonvulsant effects in animal models. For instance, compounds with trifluoromethyl substitutions have been linked to increased efficacy in protecting against seizures in maximal electroshock (MES) tests .
- Anticancer Properties : The compound's potential as an anticancer agent is under investigation. Studies involving similar triazine derivatives have demonstrated cytotoxic effects against glioblastoma cells through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Antimicrobial Studies
A study conducted on related compounds revealed that those with trifluoromethyl substitutions exhibited significant antimicrobial activity against resistant strains . The effectiveness was measured using minimum inhibitory concentration (MIC) assays, demonstrating a clear dose-response relationship.
Anticonvulsant Activity
In a pharmacological screening involving various derivatives, compounds similar to this compound showed notable protection in MES tests at doses of 100 mg/kg . The structure-activity relationship (SAR) highlighted the importance of specific substituents for enhancing anticonvulsant efficacy.
Anticancer Efficacy
A recent investigation into the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells indicated that modifications to the phenyl moiety significantly influenced their anticancer activity. The study utilized MTT assays to quantify cell viability post-treatment, revealing that certain derivatives led to over 50% reduction in viable cells at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
